molecular formula C6H8F2O3 B069383 2-Oxo-3,3-difluoro-4-methylvaleric acid CAS No. 165544-39-8

2-Oxo-3,3-difluoro-4-methylvaleric acid

Cat. No. B069383
M. Wt: 166.12 g/mol
InChI Key: VHDSJFBLIOOSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3,3-difluoro-4-methylvaleric acid is a synthetic compound that belongs to the class of alpha-keto acids. It is commonly used in scientific research for its unique biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves the inhibition of PDK, which is an enzyme that phosphorylates and inactivates PDH. By inhibiting PDK, 2-Oxo-3,3-difluoro-4-methylvaleric acid promotes the activation of PDH, leading to increased glucose oxidation and energy production.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Oxo-3,3-difluoro-4-methylvaleric acid are primarily related to its ability to enhance glucose metabolism. It has been found to increase glucose oxidation and ATP production in various cell types, including skeletal muscle cells and cardiac myocytes. Additionally, it has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Oxo-3,3-difluoro-4-methylvaleric acid in lab experiments include its potent inhibition of PDK, its ability to enhance glucose metabolism, and its potential use in the treatment of type 2 diabetes. However, its limitations include its synthetic nature, which may limit its use in certain research applications, and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research involving 2-Oxo-3,3-difluoro-4-methylvaleric acid. These include investigating its potential use in the treatment of type 2 diabetes, exploring its effects on other metabolic pathways, and identifying any potential side effects or toxicities associated with its use. Additionally, further research is needed to fully understand its mechanism of action and its potential use in other research applications.
Conclusion:
In conclusion, 2-Oxo-3,3-difluoro-4-methylvaleric acid is a synthetic compound that has unique biochemical and physiological effects. It is widely used in scientific research for its ability to enhance glucose metabolism and its potential use in the treatment of type 2 diabetes. Further research is needed to fully understand its mechanism of action and its potential use in other research applications.

Synthesis Methods

The synthesis of 2-Oxo-3,3-difluoro-4-methylvaleric acid involves the reaction of 2,2-difluoro-1,3-dimethylcyclopropanecarboxylic acid with potassium permanganate. The reaction takes place in a solvent mixture of water and tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization to obtain pure 2-Oxo-3,3-difluoro-4-methylvaleric acid.

Scientific Research Applications

2-Oxo-3,3-difluoro-4-methylvaleric acid is widely used in scientific research for its unique biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a critical role in the regulation of glucose metabolism. This inhibition leads to the activation of pyruvate dehydrogenase (PDH), which in turn increases the oxidation of glucose and enhances energy production.

properties

CAS RN

165544-39-8

Product Name

2-Oxo-3,3-difluoro-4-methylvaleric acid

Molecular Formula

C6H8F2O3

Molecular Weight

166.12 g/mol

IUPAC Name

3,3-difluoro-4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H8F2O3/c1-3(2)6(7,8)4(9)5(10)11/h3H,1-2H3,(H,10,11)

InChI Key

VHDSJFBLIOOSIT-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(=O)O)(F)F

Canonical SMILES

CC(C)C(C(=O)C(=O)O)(F)F

synonyms

Pentanoic acid, 3,3-difluoro-4-methyl-2-oxo-

Origin of Product

United States

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